molecular formula C7H5ClN2OS B8781309 7-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

7-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B8781309
M. Wt: 200.65 g/mol
InChI Key: NJJQEKMLTOWDLZ-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To a stirred solution of ethyl 2-mercaptoacetate (2.0 mL, 18.4 mmol) in water (5.03 mL, 12.27 mmol) was added NaOH (0.491 g, 12.27 mmol). The reaction was stirred at rt for 10 min. After this time a solution of 2,5-dichloropyridin-3-amine (2.0 g, 12.27 mmol) in EtOH (20 mL) was added and the reaction was heated at reflux for 4 days and cooled to rt. The resulting precipitate was filtered and washed with hexanes (50 mL) and MeOH (5 mL) to give 7-chloro-1H-pyrido-[2,3-b][1,4]thiazin-2(3H)-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.76 (1H, d, J=0.6 Hz), 8.15 (1H, d, J=2.2 Hz), 7.31 (1H, d, J=2.3 Hz), 3.59-3.74 (2H, m). Mass Spectrum (ESI) m/e=201.0 (M+1).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0.491 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5]CC)=O.O.[OH-].[Na+].Cl[C:12]1[C:17]([NH2:18])=[CH:16][C:15]([Cl:19])=[CH:14][N:13]=1>CCO>[Cl:19][C:15]1[CH:14]=[N:13][C:12]2[S:1][CH2:2][C:3](=[O:5])[NH:18][C:17]=2[CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
5.03 mL
Type
reactant
Smiles
O
Name
Quantity
0.491 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1N)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with hexanes (50 mL) and MeOH (5 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC2=C(SCC(N2)=O)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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